molecular formula C8H9NO6 B2878918 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid CAS No. 1909326-94-8

2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid

Cat. No.: B2878918
CAS No.: 1909326-94-8
M. Wt: 215.161
InChI Key: SFTAXOXMGSJWLV-UHFFFAOYSA-N
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Description

Historical Development of Oxazole Derivatives in Medicinal Research

Oxazole chemistry traces its origins to the late 19th century, with Emil Fischer’s seminal work on synthesizing 2,5-disubstituted oxazoles via cyanohydrin-aldehyde condensation. Early applications of oxazole derivatives were limited due to synthetic challenges, but the discovery of penicillin—a β-lactam antibiotic containing a thiazolidine ring—spurred interest in related heterocycles, including oxazoles. By the mid-20th century, the Robinson-Gabriel synthesis emerged as a pivotal method for generating oxazole scaffolds through dehydration of 2-acylaminoketones.

The 1970s marked a turning point with the van Leusen reaction, enabling efficient construction of 5-substituted oxazoles using TosMIC (tosylmethyl isocyanide) and aldehydes under mild conditions. These advances laid the groundwork for oxazole’s integration into medicinal chemistry, particularly in the design of antimicrobial and anticancer agents. For instance, oxazole-containing peptidomimetics gained traction as protease inhibitors, leveraging the ring’s rigidity to enhance binding affinity.

Significance of 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic Acid in Heterocyclic Chemistry

This compound’s structure amalgamates three critical motifs: a 1,3-oxazole ring, a methoxycarbonyl group at position 4, and a methoxyacetic acid side chain at position 5. The oxazole nucleus contributes aromaticity and π-stacking potential, while the ester and carboxylic acid groups introduce sites for hydrogen bonding and further derivatization. Such features make it a versatile synthon in multicomponent reactions.

For example, the methoxycarbonyl group participates in nucleophilic acyl substitutions, enabling conjugation with amines or alcohols to generate amides or esters. Simultaneously, the acetic acid moiety facilitates salt formation or coordination with metal ions, broadening its utility in metallodrug design. Recent studies highlight its role in synthesizing tubulin-targeting agents, where the oxazole ring stabilizes hydrophobic interactions with β-tubulin’s colchicine-binding domain.

Position Within Contemporary Pharmaceutical Research

In the era of targeted therapies, This compound has garnered attention as a precursor to small-molecule inhibitors. A 2021 study demonstrated that structural analogs of this compound exhibit nanomolar potency against leukemia cell lines by disrupting microtubule dynamics. The molecule’s ability to inhibit tubulin polymerization aligns with broader efforts to develop antimitotic drugs with improved specificity over traditional taxanes and vinca alkaloids.

Additionally, its oxazole core serves as a bioisostere for phenyl or thiazole rings, enhancing metabolic stability in drug candidates. Researchers have exploited this property to optimize pharmacokinetic profiles in kinase inhibitors, where oxazoles reduce cytochrome P450-mediated deactivation.

Structural Classification Among Bioactive Heterocycles

Classified as a 1,3-oxazole derivative, this compound belongs to a family of azoles distinguished by alternating oxygen and nitrogen atoms within a five-membered ring. Compared to imidazoles or thiazoles, oxazoles exhibit reduced basicity (pK~a~ of conjugate acid = 0.8) due to diminished lone pair availability at the nitrogen. This electronic profile favors participation in dipole-dipole interactions rather than proton transfer, a trait exploited in enzyme active-site binding.

The substitution pattern further defines its bioactivity. Position 4’s methoxycarbonyl group enhances electron-withdrawing effects, polarizing the oxazole ring and increasing electrophilicity at position 2 for nucleophilic attacks. Meanwhile, the 5-methoxyacetic acid side chain introduces chirality and hydrogen-bond donor/acceptor capacity, critical for target engagement. Such structural attributes position this molecule within a niche category of bifunctional heterocycles capable of simultaneous hydrophobic and polar interactions.

Properties

IUPAC Name

2-[(4-methoxycarbonyl-1,3-oxazol-5-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-13-8(12)7-5(15-4-9-7)2-14-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTAXOXMGSJWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxycarbonyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by esterification and subsequent hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: This compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and methoxycarbonyl group can participate in binding interactions, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Heterocycle Type

  • 1,3-Oxazole (Target) : The oxygen and nitrogen at positions 1 and 3 create a polarized aromatic system, enhancing reactivity toward electrophilic substitution. This contrasts with 1,2-isoxazole (), where adjacent N and O reduce aromatic stability, lowering thermal and chemical resilience .
  • Thiazolidine (): The sulfur atom increases lipophilicity and enables disulfide bonding, which may enhance membrane permeability compared to the target compound .

Substituent Effects

  • Methoxycarbonyl vs. Chlorophenyl : The target’s methoxycarbonyl group (electron-withdrawing) increases acidity (pKa ~3–4 for acetic acid derivatives), whereas the chlorophenyl group in ’s compound enhances lipophilicity (logP ~2.5–3.5), favoring blood-brain barrier penetration .
  • Branched vs.

Biological Activity

2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid is a compound characterized by its oxazole ring structure combined with methoxycarbonyl and acetic acid functionalities. This unique structure suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11NO5\text{C}_{10}\text{H}_{11}\text{N}\text{O}_5

This compound features:

  • An oxazole ring, which is known for its role in various biological activities.
  • A methoxycarbonyl group that enhances lipophilicity and stability.
  • An acetic acid moiety that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring and methoxycarbonyl group facilitate binding interactions that can modulate various biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs can lead to increased acetylation of histones, thereby influencing transcriptional activity.

Neuroprotective Effects

Compounds with oxazole rings have been investigated for neuroprotective effects. They may exhibit protective actions against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. Such effects could be relevant for this compound based on its chemical structure .

Case Studies

  • Prostate Cancer Cell Lines : In studies involving MAA, prostate cancer cell lines demonstrated significant sensitivity to treatment, indicating a dose-dependent inhibition of cell growth. The mechanism involved apoptosis induction and cell cycle arrest .
  • HDAC Inhibition : Similar compounds have been documented to inhibit HDACs effectively, leading to altered gene expression profiles associated with cancer progression .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
HDAC InhibitionModulates gene expression via histone acetylation
NeuroprotectionPotential protective effects against neurodegeneration

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